Acetylfentanyl

Übersicht

Beschreibung

Acetyl-Fentanyl-13C6 (Hydrochlorid): ist ein synthetisches Opioid-Analogon von Fentanyl, einem potenten Analgetikum. Diese Verbindung ist mit Kohlenstoff-13-Isotopen markiert, wodurch sie als interner Standard in verschiedenen analytischen Anwendungen nützlich ist. Acetyl-Fentanyl ist bekannt für seine hohe Potenz, die deutlich stärker ist als Morphin und Heroin .

Herstellungsmethoden

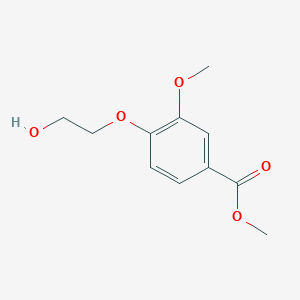

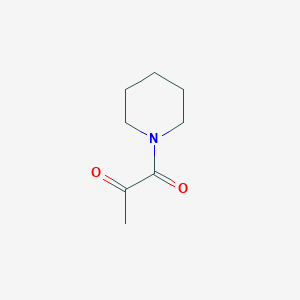

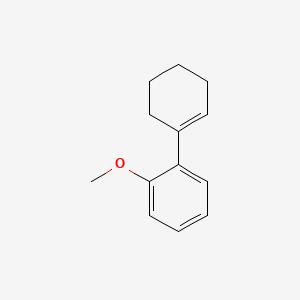

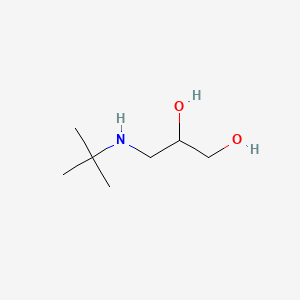

Synthesewege und Reaktionsbedingungen: Die Synthese von Acetyl-Fentanyl-13C6 (Hydrochlorid) beinhaltet die Einarbeitung von Kohlenstoff-13-Isotopen in die Fentanylstruktur. Der allgemeine Syntheseweg umfasst die folgenden Schritte:

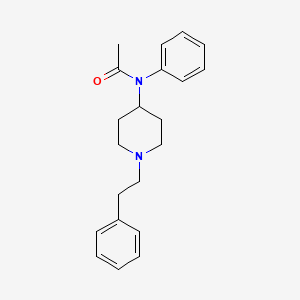

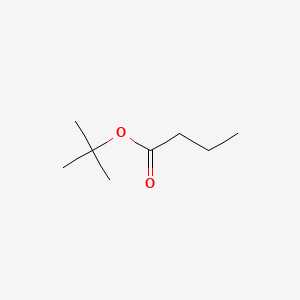

- Der Zwischenstoff wird dann mit Essigsäureanhydrid acetyliert, um Acetyl-Fentanyl zu ergeben.

- Der letzte Schritt beinhaltet die Einarbeitung von Kohlenstoff-13-Isotopen in die Acetylgruppe und die Bildung des Hydrochloridsalzes .

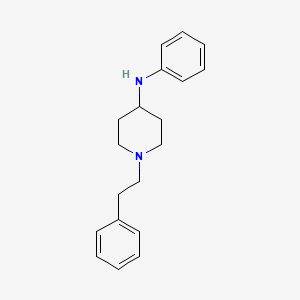

N-Phenethyl-4-Piperidon: wird mit Anilin umgesetzt, um zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Acetyl-Fentanyl-13C6 (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von mit Kohlenstoff-13 markierten Reagenzien ist für die Herstellung dieser isotopenmarkierten Verbindung unerlässlich .

Wirkmechanismus

Target of Action

Acetylfentanyl, an analog of fentanyl, is a potent opioid analgesic . It primarily targets the μ-opioid receptors , which play a crucial role in pain perception, reward, and addiction .

Mode of Action

As a μ-opioid receptor agonist , this compound binds to these receptors, mimicking the action of endogenous opioids . This binding inhibits adenylate cyclase activity, decreasing intracellular cAMP levels . The result is a decrease in the release of neurotransmitters such as GABA, leading to analgesic effects .

Biochemical Pathways

The metabolism of this compound generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can also occur, comprising glucuronide or sulfate conjugate formation . This compound has a major primarily inactive metabolite, acetyl norfentanyl, produced by N-dealkylation via CYP450 enzymes .

Pharmacokinetics

It’s known that the metabolic reactions can drastically diminish the agonistic activity of this compound . Exceptionally, β-hydroxylation maintains the activity at a level nearly equal to that of the parent drugs .

Result of Action

The binding of this compound to μ-opioid receptors leads to a decrease in the perception of pain, providing an analgesic effect . It also has the potential for producing addiction and severe adverse effects, including coma and death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as alcohol or benzodiazepines, can enhance the effects of this compound and increase the risk of overdose . Additionally, the method of administration (oral, intravenous, etc.) can also impact its bioavailability and effects .

Biochemische Analyse

Biochemical Properties

Acetylfentanyl, the acetyl amide analog of fentanyl, interacts with various enzymes and proteins in the body . The metabolism of this compound generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Cellular Effects

It is known that opioids like this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is similar to that of other opioids. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that opioids like this compound can interact with transporters or binding proteins .

Subcellular Localization

It is known that opioids like this compound can be directed to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of acetyl fentanyl-13C6 (hydrochloride) involves the incorporation of carbon-13 isotopes into the fentanyl structure. The general synthetic route includes the following steps:

- The intermediate is then acetylated using acetic anhydride to yield acetyl fentanyl .

- The final step involves the incorporation of carbon-13 isotopes into the acetyl group and the formation of the hydrochloride salt .

N-Phenethyl-4-piperidone: is reacted with aniline to form .

Industrial Production Methods: Industrial production of acetyl fentanyl-13C6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of carbon-13 labeled reagents is essential for the production of this isotopically labeled compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Acetyl-Fentanyl-13C6 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in eine Hydroxylgruppe umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können am Piperidinring stattfinden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile wie Natriummethoxid und Kaliumcyanid werden eingesetzt

Hauptprodukte:

Oxidation: N-Oxid-Derivate.

Reduktion: Hydroxyl-Derivate.

Substitution: Substituierte Piperidin-Derivate

Wissenschaftliche Forschungsanwendungen

Acetyl-Fentanyl-13C6 (Hydrochlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Analytische Chemie: Wird als interner Standard in der Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) zur Quantifizierung von Acetyl-Fentanyl in biologischen Proben verwendet

Forensische Toxikologie: Wird in forensischen Laboren eingesetzt, um Acetyl-Fentanyl in toxikologischen Analysen zu detektieren und zu quantifizieren

Pharmakologische Studien: Wird in der Forschung verwendet, um die Pharmakokinetik und Pharmakodynamik von Acetyl-Fentanyl zu untersuchen

Klinische Toxikologie: Wird in klinischen Umgebungen angewendet, um die Acetyl-Fentanyl-Spiegel bei Patienten zu überwachen, die eine Opioidtherapie erhalten

Wirkmechanismus

Acetyl-Fentanyl-13C6 (Hydrochlorid) entfaltet seine Wirkungen durch Bindung an die μ-Opioidrezeptoren im zentralen Nervensystem. Diese Bindung aktiviert G-Proteine, die wiederum die Adenylatcyclase hemmen, wodurch die Spiegel an cyclischem Adenosinmonophosphat (cAMP) reduziert werden. Die Abnahme von cAMP führt zu einer verringerten Neurotransmitterfreisetzung, was zu Analgesie und Sedierung führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Fentanyl: Ein potentes Opioid-Analgetikum mit einer ähnlichen Struktur, aber ohne die Acetylgruppe.

Acetyl-Fentanyl: Die nicht-markierte Version von Acetyl-Fentanyl-13C6.

Norfentanyl: Ein Metabolit von Fentanyl mit einer ähnlichen Struktur, aber unterschiedlichen pharmakologischen Eigenschaften

Einzigartigkeit: Acetyl-Fentanyl-13C6 (Hydrochlorid) ist aufgrund seiner isotopen Markierung mit Kohlenstoff-13 einzigartig, was es besonders nützlich als internen Standard in analytischen Anwendungen macht. Diese Markierung ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht-markierten Verbindungen in komplexen biologischen Matrizes .

Eigenschaften

IUPAC Name |

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-18(24)23(20-10-6-3-7-11-20)21-13-16-22(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,21H,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIUUQUPOKIKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186275 | |

| Record name | Acetylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3258-84-2 | |

| Record name | Acetylfentanyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3258-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylfentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003258842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-(2-phenylethyl)-4-piperidyl]-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DZ28538KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

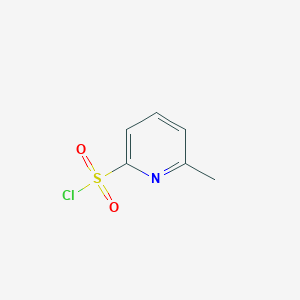

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4-chlorofuro[2,3-b]pyridine](/img/structure/B3395233.png)

![Ethyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3395239.png)

![1,4-Dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B3395284.png)